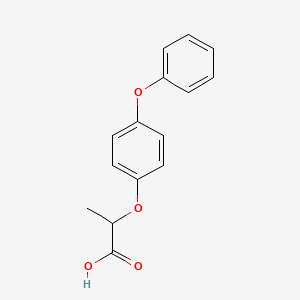
2-(4-phenoxyphenoxy)propanoic Acid
説明
2-(4-phenoxyphenoxy)propanoic Acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Activities
Research on the tender leaves of Eucommia ulmoides Oliv. revealed the presence of phenolic compounds including 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, which exhibited modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells. These findings suggest potential anti-inflammatory applications for these compounds (Ren et al., 2021).
Material Science Applications
Phloretic acid, a naturally occurring phenolic compound closely related to 2-(4-phenoxyphenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, instead of phenol. This research demonstrates the potential of phloretic acid as a sustainable alternative to phenol, broadening the scope of applications in material science (Trejo-Machin et al., 2017).
Environmental Monitoring
A method for the determination of phenoxy herbicides, including 4-chloro-2-methylphenoxy propanoic acid, in water samples has been developed. This method, involving phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, is significant for environmental monitoring and management (Nuhu et al., 2012).
Biodegradation and Environmental Impact
Studies on the exposure of farm workers to phenoxy acid herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid, provide insights into the environmental impact and biodegradation processes of these chemicals. Understanding the biological half-life and absorption routes of these herbicides is crucial for environmental safety and worker protection (Manninen et al., 1986).
作用機序
Target of Action
It belongs to the class of aryloxyphenoxypropionic acids, which are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an aryl group .
Mode of Action
It’s structurally related to the 2-arylpropionic acid (2-apa) class of non-steroidal anti-inflammatory drugs (nsaids), which typically act by inhibiting the cyclooxygenase (cox) enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
As a carboxylic acid, it typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as ibuprofen, demonstrate marked stereoselectivity .
Result of Action
Related compounds have been found to have inhibitory effects on sweetness response .
生化学分析
Biochemical Properties
2-(4-Phenoxyphenoxy)propanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-(4-phenoxyphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-11(15(16)17)18-13-7-9-14(10-8-13)19-12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSEWJUWSSORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044370 | |
| Record name | 2-(4-Phenoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51338-26-2 | |
| Record name | 2-(4-Phenoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)
![2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142781.png)
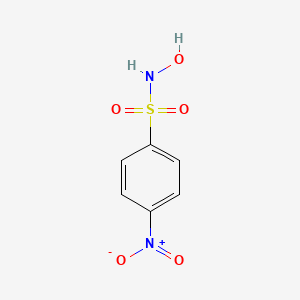
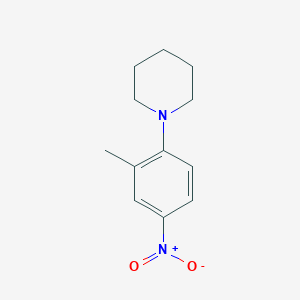
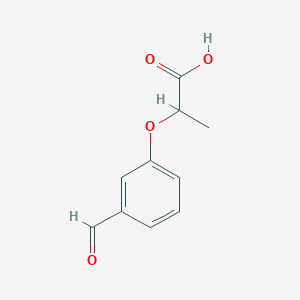
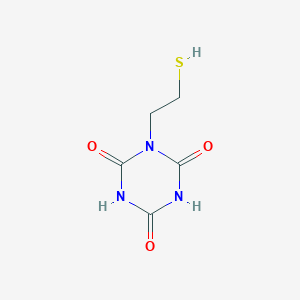
![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B3142833.png)
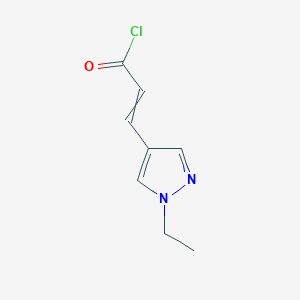
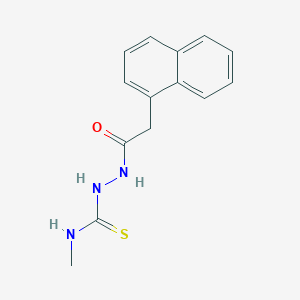
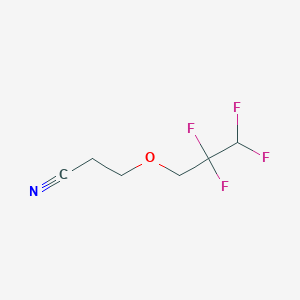
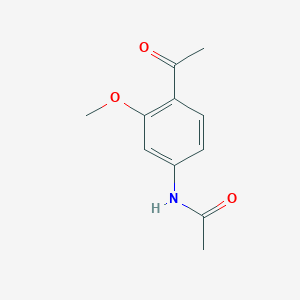
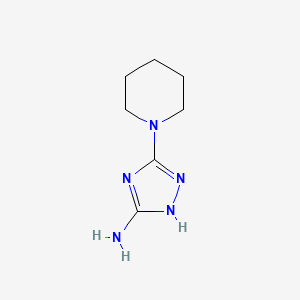

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
